Acetamide, N-[3-(hexyloxy)phenyl]-
Description
Properties
CAS No. |
55792-57-9 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N-(3-hexoxyphenyl)acetamide |
InChI |
InChI=1S/C14H21NO2/c1-3-4-5-6-10-17-14-9-7-8-13(11-14)15-12(2)16/h7-9,11H,3-6,10H2,1-2H3,(H,15,16) |
InChI Key |
STKOWBKRKYNHDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=CC(=C1)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[3-(hexyloxy)phenyl]- typically involves the reaction of 3-(hexyloxy)aniline with acetic anhydride. The reaction is carried out under reflux conditions, where the 3-(hexyloxy)aniline is dissolved in a suitable solvent such as ethanol or methanol, and acetic anhydride is added dropwise. The mixture is then heated to reflux for several hours, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of Acetamide, N-[3-(hexyloxy)phenyl]- can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[3-(hexyloxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration, and halogens in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Acetamide, N-[3-(hexyloxy)phenyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-[3-(hexyloxy)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Positional Isomers: Meta vs. Para Substitution
- N-(4-(hexyloxy)phenyl)acetamide (): This para-substituted isomer exhibits distinct physicochemical properties compared to the meta-substituted target compound. For example, similar para-substituted acetamides in (e.g., 3a, 3b) show melting points ranging from 120–160°C, influenced by methoxy and propenyl groups .
- Impact of Substitution : Meta substitution introduces steric hindrance and reduces symmetry, likely lowering melting points and altering solubility. The hexyloxy chain’s flexibility in the meta position may enhance lipid solubility compared to para analogs .
Alkoxy Chain Length and Branching
- Shorter Chains : Compounds like N-[3-(butoxy)phenyl]acetamide () and N-[3-(pentyloxy)phenyl]acetamide () have reduced hydrophobicity compared to the hexyloxy derivative. Shorter chains decrease logP values, as seen in 2-Bromo-N-[3-(hexyloxy)phenyl]acetamide (logP = 4.2), which is higher than pentyloxy analogs .
- Longer Chains : Heptyloxy analogs () may exhibit even greater lipophilicity but face solubility challenges in aqueous media.
Functional Group Modifications
- Brominated Derivative: 2-Bromo-N-[3-(hexyloxy)phenyl]acetamide (CAS 1138442-28-0) adds a bromine atom to the acetamide’s α-carbon. This modification increases molecular weight (314.22 g/mol vs.
- Imidazolyl-Alkoxy Derivatives : Compounds like 14d () replace the acetamide’s phenyl group with an imidazolyl-hexyloxy chain. These derivatives show affinity for melatonin and histamine H3 receptors, suggesting that the target compound’s hexyloxy chain could enhance membrane permeability in bioactive molecules .
Substituent Electronic Effects
- Electron-Donating Groups : Methoxy-substituted analogs (e.g., 3a , 3j in ) exhibit increased electron density on the phenyl ring, which may stabilize intermediates in electrophilic reactions.
- Electron-Withdrawing Groups : Chloro or nitro substituents (e.g., 3h in , N-(3-nitrophenyl)acetamide in ) reduce electron density, affecting reaction kinetics and hydrogen-bonding capacity.
Table 1: Key Properties of Selected Acetamide Derivatives
*Estimated based on structural analogs. †Based on para-substituted analogs in .
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